Diethyl octadecylpropanedioate

Description

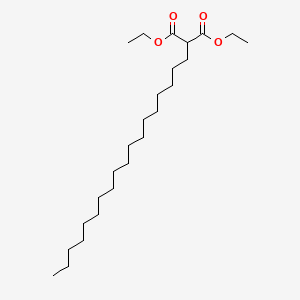

Diethyl octadecylpropanedioate (hypothetical IUPAC name: diethyl 2-octadecylpropanedioate) is a diester derived from propanedioic acid (malonic acid) with an octadecyl (C₁₈) substituent and ethyl ester groups. This article leverages data from these analogs to infer comparative characteristics and applications.

Properties

CAS No. |

7154-71-4 |

|---|---|

Molecular Formula |

C25H48O4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

diethyl 2-octadecylpropanedioate |

InChI |

InChI=1S/C25H48O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)28-5-2)25(27)29-6-3/h23H,4-22H2,1-3H3 |

InChI Key |

KTJAWNZADNYGFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 73734 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized through standard organic chemistry techniques.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or solvents to facilitate the desired transformations.

Purification: After the reactions are complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain NSC 73734 in its pure form.

Industrial Production Methods

In an industrial setting, the production of NSC 73734 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

NSC 73734 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: NSC 73734 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving NSC 73734 typically require specific reagents and conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Organic solvents like dichloromethane, ethanol, or water

Catalysts: Transition metal catalysts such as palladium or platinum

Major Products Formed

The major products formed from the reactions of NSC 73734 depend on the type of reaction and the conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with increased hydrogen content

Substitution: Substituted compounds with new functional groups replacing the original ones

Scientific Research Applications

NSC 73734 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, helping to create new compounds and study reaction mechanisms.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: NSC 73734 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.

Industry: The compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of NSC 73734 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of structurally related diesters:

Key Observations:

- Chain Length Impact : Dimethyl octadecanedioate’s extended C₁₈ backbone increases molecular weight and likely reduces water solubility compared to shorter-chain diethyl succinate .

- Ester Group Influence : Ethyl esters (e.g., diethyl succinate) generally exhibit higher hydrophobicity and lower volatility than methyl esters (e.g., dimethyl octadecanedioate) .

Diethyl Succinate

- Flavoring Agent: Approved by FEMA (No. 2377) and used in food additives (CFR 172.510).

- Solvent : High solubility in organic solvents supports use in coatings and pharmaceuticals.

Dimethyl Octadecanedioate

- Polymer Industry : Long-chain diesters often serve as plasticizers or precursors for polyesters.

- Specialty Chemicals: Potential use in lubricants due to high molecular weight and stability.

Diethyl 2-Oxopropanedioate

- Synthetic Chemistry: The oxo group enables participation in keto-enol tautomerism, useful in heterocycle synthesis.

Stability and Handling

Q & A

Q. How can researchers incorporate this compound into lipid nanoparticle formulations for drug delivery studies?

- Methodological Answer :

- Emulsification-Solvent Evaporation : Blend with phospholipids (e.g., DSPC) and cholesterol, then characterize particle size via dynamic light scattering (DLS).

- In Vitro Release Kinetics : Use dialysis membranes to monitor drug release profiles in PBS (pH 7.4) and correlate with esterase-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.